Cas no 2248375-50-8 (Tert-butyl 2-amino-5-methylpyridine-4-carboxylate)

Tert-butyl 2-amino-5-methylpyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-6510219
- Tert-butyl 2-amino-5-methylpyridine-4-carboxylate
- 2248375-50-8
-
- インチ: 1S/C11H16N2O2/c1-7-6-13-9(12)5-8(7)10(14)15-11(2,3)4/h5-6H,1-4H3,(H2,12,13)
- InChIKey: KZGMGUAPDMVUMT-UHFFFAOYSA-N
- SMILES: O(C(C1C=C(N)N=CC=1C)=O)C(C)(C)C
計算された属性
- 精确分子量: 208.121177757g/mol
- 同位素质量: 208.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 235
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 65.2Ų
Tert-butyl 2-amino-5-methylpyridine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6510219-0.05g |
tert-butyl 2-amino-5-methylpyridine-4-carboxylate |
2248375-50-8 | 95.0% | 0.05g |
$1560.0 | 2025-03-14 | |
Enamine | EN300-6510219-1.0g |
tert-butyl 2-amino-5-methylpyridine-4-carboxylate |
2248375-50-8 | 95.0% | 1.0g |
$1857.0 | 2025-03-14 | |
Enamine | EN300-6510219-5.0g |
tert-butyl 2-amino-5-methylpyridine-4-carboxylate |
2248375-50-8 | 95.0% | 5.0g |
$5387.0 | 2025-03-14 | |
Enamine | EN300-6510219-10.0g |
tert-butyl 2-amino-5-methylpyridine-4-carboxylate |
2248375-50-8 | 95.0% | 10.0g |
$7988.0 | 2025-03-14 | |
Enamine | EN300-6510219-0.25g |
tert-butyl 2-amino-5-methylpyridine-4-carboxylate |
2248375-50-8 | 95.0% | 0.25g |
$1708.0 | 2025-03-14 | |
Enamine | EN300-6510219-2.5g |
tert-butyl 2-amino-5-methylpyridine-4-carboxylate |
2248375-50-8 | 95.0% | 2.5g |
$3641.0 | 2025-03-14 | |
Enamine | EN300-6510219-0.1g |
tert-butyl 2-amino-5-methylpyridine-4-carboxylate |
2248375-50-8 | 95.0% | 0.1g |
$1635.0 | 2025-03-14 | |
Enamine | EN300-6510219-0.5g |
tert-butyl 2-amino-5-methylpyridine-4-carboxylate |
2248375-50-8 | 95.0% | 0.5g |
$1783.0 | 2025-03-14 |
Tert-butyl 2-amino-5-methylpyridine-4-carboxylate 関連文献
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
Tert-butyl 2-amino-5-methylpyridine-4-carboxylateに関する追加情報
Tert-butyl 2-amino-5-methylpyridine-4-carboxylate (CAS No. 2248375-50-8): A Comprehensive Overview
Tert-butyl 2-amino-5-methylpyridine-4-carboxylate, identified by its Chemical Abstracts Service (CAS) number 2248375-50-8, is a significant compound in the realm of pharmaceutical and chemical research. This compound, featuring a pyridine core with specific functional groups, has garnered attention due to its potential applications in drug development and synthetic chemistry.
The molecular structure of Tert-butyl 2-amino-5-methylpyridine-4-carboxylate consists of a pyridine ring substituted with an amino group at the 2-position, a methyl group at the 5-position, and a tert-butyl ester group at the 4-position. This unique arrangement of functional groups makes it a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules.
In recent years, there has been growing interest in the use of pyridine derivatives as pharmacophores in medicinal chemistry. The presence of both amino and ester functionalities in Tert-butyl 2-amino-5-methylpyridine-4-carboxylate allows for further derivatization, making it a valuable building block for the synthesis of novel therapeutic agents. For instance, researchers have explored its potential in the development of kinase inhibitors, which are crucial in treating various types of cancer and inflammatory diseases.
One of the most compelling aspects of Tert-butyl 2-amino-5-methylpyridine-4-carboxylate is its role in the synthesis of bioactive molecules. The tert-butyl ester group can be hydrolyzed to yield a free carboxylic acid, which can then be coupled with other molecules via amide bond formation. This property is particularly useful in peptidomimetics and protein-protein interaction inhibitors.
Recent studies have highlighted the compound's utility in the development of antiviral agents. The pyridine scaffold is known to interact with biological targets such as enzymes and receptors, making it an ideal platform for designing molecules that can modulate viral replication. Specifically, derivatives of Tert-butyl 2-amino-5-methylpyridine-4-carboxylate have shown promise in inhibiting the replication of certain RNA viruses by targeting essential viral enzymes.
The synthesis of Tert-butyl 2-amino-5-methylpyridine-4-carboxylate involves multi-step organic reactions, typically starting from commercially available pyridine derivatives. The introduction of the amino and methyl groups is achieved through nucleophilic substitution reactions, while the esterification step requires careful control of reaction conditions to ensure high yield and purity. Advances in catalytic methods have further refined these synthetic routes, making the production of this compound more efficient and scalable.
In terms of applications, Tert-butyl 2-amino-5-methylpyridine-4-carboxylate has found use not only in pharmaceutical research but also in materials science. Its ability to form stable complexes with metal ions makes it a candidate for developing coordination polymers and metal-organic frameworks (MOFs). These materials have diverse applications, including gas storage and separation technologies.
The safety profile of Tert-butyl 2-amino-5-methylpyridine-4-carboxylate is another critical consideration. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to ensure safe laboratory practices. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas.
Economic factors also play a significant role in the adoption of Tert-butyl 2-amino-5-methylpyridine-4-carboxylate in industrial applications. The cost-effectiveness of its synthesis and its availability from multiple suppliers make it an attractive option for large-scale production. However, fluctuations in raw material prices can impact its overall cost-effectiveness.
The future prospects for Tert-butyl 2-amino-5-methylpyridine-4-carboxylate are promising, with ongoing research exploring new synthetic pathways and applications. Collaborative efforts between academia and industry are likely to drive innovation in this field, leading to novel compounds with enhanced therapeutic properties.
In conclusion, Tert-butyl 2-amino-5-methylpyridine-4-carboxylate (CAS No. 2248375-50-8) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features and versatile reactivity make it a valuable tool for researchers seeking to develop new drugs and advanced materials. As scientific understanding continues to evolve, the applications of this compound are expected to expand further.
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